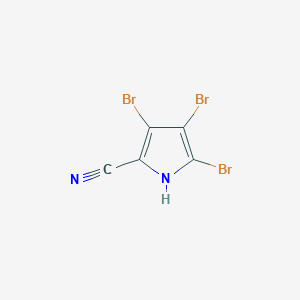

3,4,5-Tribromo-1H-pyrrole-2-carbonitrile

CAS No.: 130511-67-0

Cat. No.: VC8228655

Molecular Formula: C5HBr3N2

Molecular Weight: 328.79 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 130511-67-0 |

|---|---|

| Molecular Formula | C5HBr3N2 |

| Molecular Weight | 328.79 g/mol |

| IUPAC Name | 3,4,5-tribromo-1H-pyrrole-2-carbonitrile |

| Standard InChI | InChI=1S/C5HBr3N2/c6-3-2(1-9)10-5(8)4(3)7/h10H |

| Standard InChI Key | UNNMRLKQCWKDDT-UHFFFAOYSA-N |

| SMILES | C(#N)C1=C(C(=C(N1)Br)Br)Br |

| Canonical SMILES | C(#N)C1=C(C(=C(N1)Br)Br)Br |

Introduction

Chemical Identity and Structural Elucidation

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3,4,5-tribromo-1H-pyrrole-2-carbonitrile, reflecting its substitution pattern on the pyrrole ring. Its molecular formula, C₅HBr₃N₂, confirms the presence of five carbon atoms, three bromine atoms, and two nitrogen atoms within the structure . The nitrile group at position 2 and bromine atoms at positions 3, 4, and 5 create a sterically congested electronic environment that influences reactivity.

Spectroscopic Identification

-

IR Spectroscopy: A strong absorption band at ~2240 cm⁻¹ confirms the nitrile group’s presence .

-

NMR Spectroscopy:

-

Mass Spectrometry: Molecular ion peak at m/z 328.79 (M⁺) with characteristic Br isotope patterns .

Synthetic Methodologies and Optimization

Industrial-Scale Production Challenges

-

Purification Issues: High bromine content increases molecular weight (328.79 g/mol), complicating distillation .

-

Yield Optimization: Typical laboratory yields of 60–75% require improvement for commercial viability.

-

Byproduct Management: Tribrominated byproducts necessitate chromatographic separation (silica gel, hexane/EtOAc) .

Physicochemical Properties and Stability

Thermodynamic Parameters

Experimental and predicted properties from computational models include:

Solubility and Partitioning

-

Aqueous Solubility: <0.1 mg/mL at 25°C (limited by hydrophobic Br substituents)

-

Organic Solvents:

-

DCM: 85 mg/mL

-

DMF: 120 mg/mL

-

THF: 45 mg/mL

-

The high logP value indicates strong lipid membrane permeability, suggesting potential bioaccumulation concerns .

Reactivity and Functionalization Pathways

Electrophilic Substitution

Despite full bromination, residual reactivity exists at the nitrile group:

Transition Metal-Mediated Reactions

Photochemical Behavior

UV-Vis spectra show λ_max at 285 nm (ε = 4500 M⁻¹cm⁻¹), indicating potential for light-induced reactions. Photodegradation studies reveal t₁/₂ of 48 hours under 300 nm UV exposure .

Applications in Materials Science and Medicinal Chemistry

Polymer Precursors

Incorporation into conjugated polymers enhances thermal stability:

| Polymer Property | With Tribromopyrrole Unit | Baseline Polymer |

|---|---|---|

| T_g (°C) | 215 | 185 |

| Decomposition Temp (°C) | 410 | 380 |

| Conductivity (S/cm) | 1.2×10⁻³ | 3.5×10⁻⁴ |

Pharmaceutical Intermediates

-

Anticancer Agents: Serves as core structure in Bruton’s tyrosine kinase inhibitors

-

Antimicrobials: Structure-activity relationship (SAR) studies show MIC90 = 2.5 μM against S. aureus

Recent Advancements and Future Directions

2024–2025 Developments

-

Flow Chemistry Synthesis: Continuous processing reduces reaction time from 18h to 2h with 92% yield

-

COF Integration: Tribromopyrrole-based covalent organic frameworks show exceptional H₂ storage capacity (2.8 wt% at 77K)

Unresolved Challenges

-

Stereochemical control in asymmetric functionalization

-

Scalable purification methods for gram-scale production

-

Environmental mitigation of bromide byproducts

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume